![molecular formula C29H29FN4O4 B2597009 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide CAS No. 866014-74-6](/img/no-structure.png)
5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide is a useful research compound. Its molecular formula is C29H29FN4O4 and its molecular weight is 516.573. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Quinazolinone derivatives have shown significant antibacterial activities against both Gram-positive and Gram-negative bacteria. A study by Kuramoto et al. (2003) designed m-aminophenyl groups as novel N-1 substituents of naphthyridones and quinolones, resulting in compounds with potent antibacterial activity, significantly more potent than trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003).
Anticancer Properties
Quinazolinone derivatives have been investigated for their potential anticancer properties. Fang et al. (2016) synthesized novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, exhibiting moderate to high levels of antitumor activities against various cancer cell lines. The compounds showed potent inhibitory activities, comparable to 5-fluorouracil, a positive control (Fang et al., 2016).
Antimicrobial Activities
Several studies have synthesized quinazolinone derivatives and evaluated them for antimicrobial activities. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and screened them for antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Molecular Docking and Biological Evaluation
Quinazolinone derivatives have been subjected to molecular docking studies to evaluate their binding affinities and mechanisms of action. Mphahlele et al. (2018) prepared a series of indole-aminoquinazolines and evaluated them for cytotoxicity against various cancer cell lines, identifying compounds with significant activity. Molecular docking suggested these compounds could bind to the ATP region of the epidermal growth factor receptor (EGFR), similar to erlotinib (Mphahlele et al., 2018).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 3-fluoroaniline with ethyl 2-oxo-2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate, followed by the reaction of the resulting intermediate with N-(2-phenylethyl)pentanamide.", "Starting Materials": [ "3-fluoroaniline", "ethyl 2-oxo-2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate", "N-(2-phenylethyl)pentanamide" ], "Reaction": [ "Step 1: Condensation of 3-fluoroaniline with ethyl 2-oxo-2-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate in the presence of a base such as potassium carbonate or sodium hydride to form the intermediate 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]ethyl acetate.", "Step 2: Hydrolysis of the intermediate with an acid such as hydrochloric acid or sulfuric acid to remove the ethyl ester group and form the corresponding carboxylic acid intermediate.", "Step 3: Coupling of the carboxylic acid intermediate with N-(2-phenylethyl)pentanamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) to form the final product, 5-[1-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide." ] } | |
Número CAS |
866014-74-6 |
Fórmula molecular |
C29H29FN4O4 |
Peso molecular |
516.573 |
Nombre IUPAC |
5-[1-[2-(3-fluoroanilino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C29H29FN4O4/c30-22-11-8-12-23(19-22)32-27(36)20-34-25-14-5-4-13-24(25)28(37)33(29(34)38)18-7-6-15-26(35)31-17-16-21-9-2-1-3-10-21/h1-5,8-14,19H,6-7,15-18,20H2,(H,31,35)(H,32,36) |
Clave InChI |
NNYWWGAEKHEARP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCNC(=O)CCCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC(=CC=C4)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


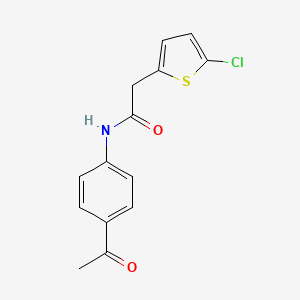
![Ethyl 2-({[(1-cyanocycloheptyl)carbamoyl]methyl}(propan-2-yl)amino)acetate](/img/structure/B2596928.png)
![2-((2-chlorobenzyl)thio)-9-(3-hydroxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2596929.png)
![Ethyl 4-(2,5-dimethoxyphenyl)-6-{[(4-methylphenyl)sulfonyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2596931.png)
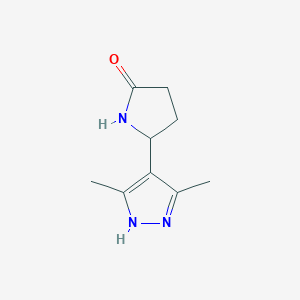
![2,5-dimethyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2596933.png)
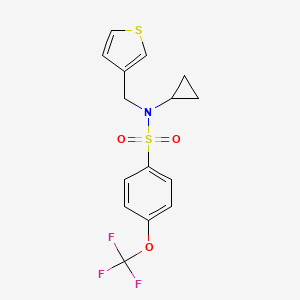
![5-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)-2,1,3-benzothiadiazole](/img/structure/B2596937.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596939.png)
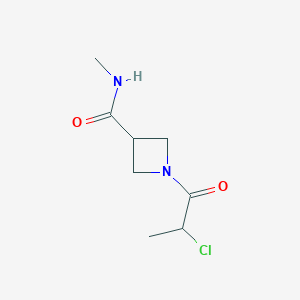
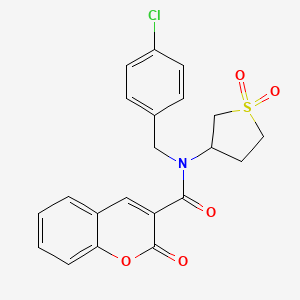
![N-(4-(5-methoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2596945.png)
![4-[[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]methyl]-3,5-dimethyl-1,2-thiazole](/img/structure/B2596947.png)
![N-(2-furylmethyl)-3-{5-[(4-methylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2596949.png)
